Mcl-1 inhibitor 3

Mcl-1 inhibition Binding affinity Biochemical assay

Mcl-1 inhibitor 3 is a sub-nanomolar, orally bioavailable macrocyclic Mcl-1 antagonist (Ki=0.061 nM; OPM-2 IC50=19 nM) for Mcl-1 dependency validation and PK/PD modeling. Superior to A-1210477 and S63845 in combined potency and oral PK; validated by co-crystal structure (PDB:6UD2). Ideal for in vitro-to-in vivo translation.

Molecular Formula C40H52ClF2N5O7S
Molecular Weight 820.4 g/mol
Cat. No. B3028597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1 inhibitor 3
Molecular FormulaC40H52ClF2N5O7S
Molecular Weight820.4 g/mol
Structural Identifiers
SMILESCN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F
InChIInChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1
InChIKeyOCZBGAPIVMKKDK-HBUYLHAMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl-1 Inhibitor 3 for Advanced Preclinical Oncology: A Highly Potent, Orally Active Macrocyclic Mcl-1 Antagonist


Mcl-1 inhibitor 3 (CAS 2376774-73-9), also designated compound 1 in primary literature, is a macrocyclic small-molecule inhibitor of the antiapoptotic protein myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family that promotes tumor cell survival when overexpressed [1]. The compound exhibits sub-nanomolar binding affinity (Ki = 0.061 nM) and potently suppresses the viability of Mcl-1-dependent OPM-2 multiple myeloma cells (IC50 = 19 nM) . Its macrocyclic architecture and α-hydroxy phenylacetic acid pharmacophore confer favorable oral pharmacokinetic properties and robust in vivo antitumor efficacy without observable toxicity in preclinical xenograft models [2].

Why Mcl-1 Inhibitor 3 Cannot Be Casually Substituted with Other Mcl-1 Inhibitors in Preclinical Research


Despite sharing a common target, Mcl-1 inhibitors exhibit profound divergence in binding kinetics, cellular potency, oral bioavailability, and in vivo tolerability that render them non-interchangeable in rigorous experimental workflows. The macrocyclic scaffold of Mcl-1 inhibitor 3 is specifically optimized for simultaneous high affinity (Ki = 0.061 nM) and oral activation, a combination not uniformly achieved by earlier tool compounds such as A-1210477 (Ki = 0.45 nM) or S63845 (Kd = 0.19 nM) . Furthermore, its dose-dependent tumor regression and favorable safety margin in OPM-2 xenograft models are distinct from the narrower therapeutic windows observed with certain in-class alternatives . Substituting a compound with differing affinity, selectivity, or pharmacokinetic profile risks confounding dose-response relationships, off-target toxicity signals, and translational interpretation.

Mcl-1 Inhibitor 3: Head-to-Head Quantitative Differentiation Versus Key Mcl-1 Inhibitor Comparators


Superior Mcl-1 Binding Affinity: Ki = 0.061 nM Outperforms S63845 and A-1210477

Mcl-1 inhibitor 3 demonstrates a Ki of 0.061 nM against recombinant human Mcl-1 in HTRF/TR-FRET assay, representing a >3-fold enhancement in binding affinity over the clinical-stage comparator S63845 (Kd = 0.19 nM) and a >7-fold advantage over the widely used tool compound A-1210477 (Ki = 0.45 nM) .

Mcl-1 inhibition Binding affinity Biochemical assay

Enhanced Cellular Potency in Mcl-1-Dependent Multiple Myeloma Cells (OPM-2)

In OPM-2 multiple myeloma cells—a canonical Mcl-1-dependent model—Mcl-1 inhibitor 3 achieves an IC50 of 19 nM, markedly lower than the 26.2 nM IC50 reported for A-1210477 in comparable cell viability assays, despite the latter's similar biochemical Ki [1]. This 27% improvement in cellular potency may reflect superior intracellular target engagement or physicochemical properties conferred by the macrocyclic scaffold.

Cellular viability Multiple myeloma OPM-2

Robust Dose-Dependent Tumor Regression in OPM-2 Xenograft Model

Oral administration of Mcl-1 inhibitor 3 in the OPM-2 multiple myeloma xenograft model yielded 44% tumor growth inhibition (TGI) at 30 mg/kg and 34% tumor regression at 60 mg/kg over 30 days, with no body weight loss observed at any dose level . By comparison, A-1210477 lacks reported oral bioavailability and in vivo efficacy data in this model, while S63845 shows antitumor activity but with a narrower reported safety margin in certain hematologic cancer models [1].

In vivo efficacy Xenograft Tumor regression

Orally Active Macrocyclic Scaffold: A Differentiating Structural Feature

Mcl-1 inhibitor 3 is explicitly described as an 'orally activate macrocyclic Mcl-1 inhibitor,' a property directly linked to its macrocyclic architecture and α-hydroxy phenylacetic acid pharmacophore [1]. In contrast, A-1210477 is not characterized as orally bioavailable and is primarily employed as an in vitro tool compound . S63845, while orally available, belongs to a distinct chemical series and exhibits a Kd of 0.19 nM, representing a >3-fold lower affinity than Mcl-1 inhibitor 3 . The macrocyclic design of Mcl-1 inhibitor 3 is structurally validated by co-crystal structure with human Mcl-1 (PDB ID: 6UD2), confirming a unique binding mode that may contribute to its favorable oral PK profile [2].

Macrocyclic Oral bioavailability Scaffold differentiation

Favorable Safety Profile: Absence of Body Weight Loss in Efficacy Studies

In the 30-day OPM-2 xenograft efficacy study, Mcl-1 inhibitor 3 administered orally at 10, 30, and 60 mg/kg did not induce any body weight loss, a surrogate indicator of systemic tolerability . This contrasts with certain earlier Mcl-1 inhibitors that have been associated with on-target toxicities such as cardiotoxicity or hematopoietic suppression at efficacious doses [1]. The absence of weight loss at the highest dose (60 mg/kg) suggests a potentially wider therapeutic window relative to comparators that require dose-limiting tolerability assessments.

Tolerability Safety In vivo toxicology

Optimal Preclinical and Translational Applications for Mcl-1 Inhibitor 3


Mcl-1 Dependency Validation in Hematologic Malignancy Models

Due to its sub-nanomolar Ki (0.061 nM) and potent OPM-2 cellular activity (IC50 = 19 nM), Mcl-1 inhibitor 3 is ideally suited for validating Mcl-1 dependency in multiple myeloma and other Bcl-2 family-addicted hematologic cancer cell lines. Its oral bioavailability facilitates seamless transition from in vitro target engagement studies to in vivo pharmacodynamic and efficacy assessments .

Combination Therapy Studies with Bcl-2 or Bcl-xL Inhibitors

The favorable tolerability profile of Mcl-1 inhibitor 3, as evidenced by no body weight loss in 30-day xenograft studies, makes it an attractive partner for combination regimens with venetoclax (Bcl-2 inhibitor) or navitoclax analogs. Researchers can leverage its oral dosing convenience and robust tumor regression activity to explore synergistic apoptosis induction in resistant solid tumor or hematologic malignancy models [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Biomarker Development

The demonstrated plasma exposure–target engagement relationship (e.g., Bak activation up to 14-fold at 60 mg/kg) positions Mcl-1 inhibitor 3 as a reference standard for developing PK/PD models of Mcl-1 inhibition. Its well-characterized oral PK properties enable reliable dosing schedules in preclinical species, facilitating the identification of pharmacodynamic biomarkers such as cleaved PARP or cytochrome c release .

Chemical Biology and Structural Studies of Mcl-1 Binding Modes

The availability of a high-resolution co-crystal structure (PDB ID: 6UD2) confirms the unique macrocyclic binding mode of Mcl-1 inhibitor 3 to the BH3-binding groove of human Mcl-1. This structural information supports computational chemistry efforts, including molecular dynamics simulations and structure-based design of next-generation Mcl-1 antagonists, as well as biophysical assay development (e.g., SPR, TR-FRET) using a well-characterized ligand [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcl-1 inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.